8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18FN5O3 and its molecular weight is 347.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Poly (ADP-ribose) Polymerase-1/2 (PARP1/2) proteins . These proteins play a crucial role in DNA repair and genomic stability.
Mode of Action
The compound interacts with its targets by inhibiting the enzyme activity of PARP1 and PARP2 . This inhibition prevents the PARP-mediated PARylation in cells .
Biochemical Pathways
The inhibition of PARP1/2 affects the DNA repair pathways, particularly the base excision repair pathway. This leads to the accumulation of DNA damage, particularly in cancer cells carrying mutant BRCA1/2 .
Pharmacokinetics
It inhibits PARP-mediated PARylation in a whole-cell assay with an EC50 of 2.51 nM . It also prevents the proliferation of cancer cells carrying mutant BRCA1/2, with EC50 values of 0.3 nM (MX-1) and 5 nM (Capan-1), respectively .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation, particularly in cells carrying mutant BRCA1/2 . This leads to remarkable antitumor efficacy, as demonstrated in the BRCA1 mutant MX-1 breast cancer xenograft model .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
This compound has completed phase 1 clinical trial and is currently being studied in phase 2 and 3 clinical trials for the treatment of locally advanced and/or metastatic breast cancer with germline BRCA1/2 deleterious mutations .
Biological Activity
The compound 8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide , identified by its CAS number 952821-94-2 , is a novel chemical entity with potential biological activity, particularly in the field of oncology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Molecular Structure and Characteristics
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 952821-94-2 |
Molecular Formula | C16H18FN5O3 |
Molecular Weight | 347.34 g/mol |
The compound features a complex structure that includes a tetrahydroimidazo-triazine core and a fluorophenyl moiety, which are significant for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, research focusing on similar derivatives has shown that compounds with a fluorophenyl substituent exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound demonstrated dose-dependent inhibition of cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values were reported at approximately 2.96 µmol/L for MCF-7 and 0.80 µmol/L for MDA-MB-231 after 24 hours of treatment .
- Induction of Apoptosis : Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase-dependent pathways. Increased levels of cleaved caspases (3, 7, 9) were observed following treatment, suggesting that it promotes intrinsic apoptotic signaling pathways .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound results in G2/M phase arrest in breast cancer cells, further contributing to its antiproliferative effects .
The biological mechanisms underlying the activity of this compound involve:
- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, which is critical for triggering apoptosis.
- Inhibition of Key Signaling Pathways : It has been shown to inhibit the Notch-AKT signaling pathway associated with cell survival and proliferation .
Study on Breast Cancer Cells
A study conducted on breast cancer cells assessed the efficacy of the compound in inhibiting tumor growth. The findings included:
- Significant Cytotoxicity : The compound exhibited strong cytotoxic effects on multiple breast cancer cell lines.
- Mechanistic Insights : It was found to activate apoptotic pathways while suppressing survival signaling cascades.
Comparison with Other Compounds
A comparative analysis with other fluorinated compounds revealed that this compound's unique structure contributes to its enhanced potency against specific cancer targets compared to other known agents like talazoparib (a PARP inhibitor) .
Properties
IUPAC Name |
8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O3/c1-10(9-25-2)18-14(23)13-15(24)22-8-7-21(16(22)20-19-13)12-5-3-11(17)4-6-12/h3-6,10H,7-9H2,1-2H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKABNTFNXAKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.